molecular formula C18H21N5O2S2 B306009 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B306009
M. Wt: 403.5 g/mol
InChI Key: FGFYTOQYPABGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has a low toxicity profile and does not have significant adverse effects on normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells and disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, making it useful for testing against a range of bacteria and fungi. However, its anticancer activity has only been tested against a limited number of cancer cell lines, so further research is needed to determine its efficacy against other types of cancer.

Future Directions

There are several potential future directions for research on 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new antibiotics based on this compound, as there is a growing need for new antibiotics to combat antibiotic-resistant bacteria. Another direction for research is the optimization of the compound's anticancer activity, potentially through the development of new derivatives or combination therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-ethylphenol with 2-bromoethylamine hydrobromide to form 1-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate to form the desired product.

Scientific Research Applications

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to have anticancer activity against several cancer cell lines, indicating its potential as a cancer treatment.

properties

Product Name

2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N5O2S2/c1-4-13-5-7-14(8-6-13)25-12(2)16-21-22-18(23(16)3)27-11-15(24)20-17-19-9-10-26-17/h5-10,12H,4,11H2,1-3H3,(H,19,20,24)

InChI Key

FGFYTOQYPABGJI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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